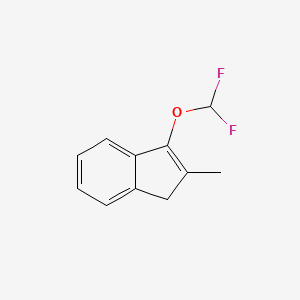![molecular formula C13H30O3Si B12613603 (3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol CAS No. 919521-43-0](/img/structure/B12613603.png)
(3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol is an organic compound featuring a tert-butyl(dimethyl)silyl group attached to a heptane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired silyl-protected diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The silyl group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent under mild conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: TBAF in THF (tetrahydrofuran) or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new silyl-protected compounds or other functionalized derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol serves as a versatile intermediate for the preparation of more complex molecules. Its silyl-protected hydroxyl groups provide stability and selectivity in multi-step synthetic routes.
Biology
The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products. Its stability under various conditions makes it a valuable building block in medicinal chemistry.
Medicine
In medicinal chemistry, this compound is utilized in the development of drug candidates, particularly those requiring selective protection and deprotection of hydroxyl groups.
Industry
In the materials science industry, this compound is used in the synthesis of polymers and other advanced materials. Its unique structural properties contribute to the development of materials with specific mechanical and chemical characteristics.
Mechanism of Action
The mechanism of action of (3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups within the molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl chloride (TBDMS-Cl)
- tert-Butyldiphenylsilyl chloride (TBDPS-Cl)
- Trimethylsilyl chloride (TMS-Cl)
Uniqueness
Compared to similar compounds, (3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol offers a unique combination of steric protection and reactivity. The tert-butyl(dimethyl)silyl group provides greater steric hindrance than trimethylsilyl groups, making it more effective in protecting sensitive hydroxyl groups during complex synthetic routes.
Properties
CAS No. |
919521-43-0 |
|---|---|
Molecular Formula |
C13H30O3Si |
Molecular Weight |
262.46 g/mol |
IUPAC Name |
(3R)-7-[tert-butyl(dimethyl)silyl]oxyheptane-1,3-diol |
InChI |
InChI=1S/C13H30O3Si/c1-13(2,3)17(4,5)16-11-7-6-8-12(15)9-10-14/h12,14-15H,6-11H2,1-5H3/t12-/m1/s1 |
InChI Key |
SGLUIJXFDZYDGS-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCCCC[C@H](CCO)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCC(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea, N-(2-hydroxyethyl)-N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12613530.png)

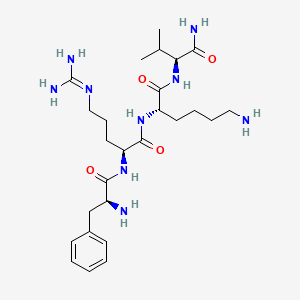
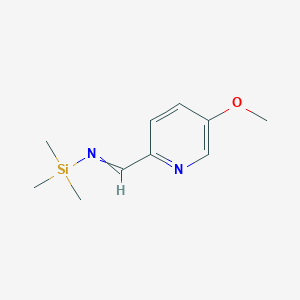
![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3-fluorobenzene](/img/structure/B12613556.png)
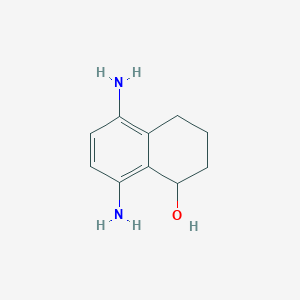
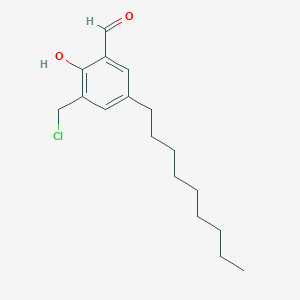
![5-Hydroxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan](/img/structure/B12613563.png)
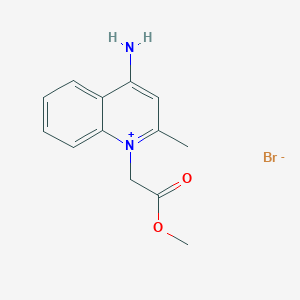
![4-{Tris[4-(bromomethyl)phenyl]methyl}benzaldehyde](/img/structure/B12613584.png)
![3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine](/img/structure/B12613588.png)

![7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12613620.png)
